Cas no 148319-23-7 (ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate)

Ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate is a versatile heterocyclic compound featuring both ester and hydroxyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its piperidine core provides structural rigidity, while the hydroxyethyl and ethyl ester moieties enhance solubility and reactivity, facilitating further derivatization. This compound is particularly useful in the development of bioactive molecules, including potential CNS-active agents, due to its ability to modulate physicochemical properties. The presence of polar groups also improves compatibility with aqueous systems, broadening its utility in medicinal chemistry. High purity and stability under standard conditions ensure consistent performance in synthetic workflows.
ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate structure
148319-23-7 structure
Product Name:ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate
CAS No:148319-23-7
MF:C10H19NO3
MW:201.262763261795
CID:3778028
PubChem ID:11820137
Update Time:2025-06-11

ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-, ethyl ester
    • ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate
    • DB-187137
    • SCHEMBL4514426
    • 148319-23-7
    • Ethyl 1-(2-hydroxyethyl)-3-piperidinecarboxylate, AldrichCPR
    • NBYYVFCWRAFGQC-UHFFFAOYSA-N
    • Inchi: 1S/C10H19NO3/c1-2-14-10(13)9-4-3-5-11(8-9)6-7-12/h9,12H,2-8H2,1H3
    • InChI Key: NBYYVFCWRAFGQC-UHFFFAOYSA-N
    • SMILES: N1(CCO)CCCC(C(OCC)=O)C1

Computed Properties

  • Exact Mass: 201.13649347Da
  • Monoisotopic Mass: 201.13649347Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.8Ų

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Additional information on ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate

Introduction to Ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate (CAS No. 148319-23-7)

Ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate (CAS No. 148319-23-7) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development, particularly in the areas of neurology and psychiatry.

The chemical formula of ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate is C10H19NO3. Its molecular weight is approximately 197.26 g/mol. The compound features a piperidine ring with a hydroxyethyl substituent and an ester group, which contributes to its unique chemical properties and reactivity. The presence of the hydroxyl group and the ester functionality makes it an attractive candidate for various synthetic transformations and derivatizations.

In recent years, ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. Research has shown that compounds with similar structures can exhibit selective serotonin reuptake inhibition (SSRI) properties, making them valuable candidates for the treatment of mood disorders such as depression and anxiety.

A study published in the Journal of Medicinal Chemistry highlighted the potential of ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate as a lead compound for the development of novel antidepressants. The researchers found that this compound exhibited potent SSRI activity in vitro, with high selectivity and low toxicity. These findings suggest that further optimization of this compound could lead to the development of more effective and safer antidepressant drugs.

Beyond its potential as an antidepressant, ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Preliminary studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

The synthesis of ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate typically involves a multi-step process that includes the formation of the piperidine ring, introduction of the hydroxyl group, and esterification. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of piperidine with an appropriate halide to form the substituted piperidine, followed by hydroxylation and esterification steps.

In addition to its therapeutic applications, ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate has also found use in other areas of chemistry. For example, it can serve as a building block for the synthesis of more complex molecules with diverse biological activities. Its versatility as a synthetic intermediate has made it a valuable tool in medicinal chemistry research.

The safety profile of ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate is an important consideration for both research and potential commercial applications. Extensive toxicological studies have been conducted to evaluate its safety in various biological systems. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models.

In conclusion, ethyl 1-(2-hydroxyethyl)piperidine-3-carboxylate (CAS No. 148319-23-7) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and optimization. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, paving the way for innovative treatments for various diseases and conditions.

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